Dehydroevodiamine Hydrochloride

Description

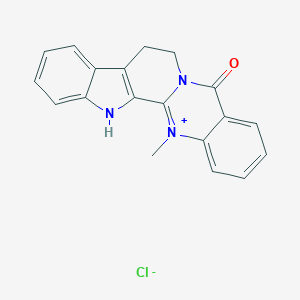

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

111664-82-5 |

|---|---|

Formule moléculaire |

C19H16ClN3O |

Poids moléculaire |

337.8 g/mol |

Nom IUPAC |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |

InChI |

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |

Clé InChI |

SVOMSEHNGXLQRU-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |

Numéros CAS associés |

67909-49-3 (Parent) |

Synonymes |

dehydroevodiamine dehydroevodiamine chloride |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dehydroevodiamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dehydroevodiamine (B150072) hydrochloride (DHED-HCl), a quinazoline (B50416) alkaloid of significant interest for its diverse pharmacological activities. This document outlines detailed methodologies for its preparation from evodiamine (B1670323), subsequent purification to high purity standards suitable for research purposes, and an exploration of the key signaling pathways it modulates.

Synthesis of Dehydroevodiamine Hydrochloride

The most common and established method for synthesizing this compound is through the acid-catalyzed dehydrogenation of its precursor, evodiamine.[1] This transformation involves an oxidation reaction that introduces a double bond into the heterocyclic core of the evodiamine molecule.[1]

Experimental Protocol: Acid-Catalyzed Dehydrogenation of Evodiamine

This protocol details the conversion of evodiamine to this compound dihydrate.[1]

Materials:

-

Evodiamine (starting material)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve evodiamine in acetone.

-

Acidify the solution by adding concentrated hydrochloric acid. The exact concentration of HCl in acetone is a critical parameter that may require optimization, though specific ratios are not consistently reported in publicly available literature.

-

Stir the reaction mixture at room temperature. The reaction time is a key variable and should be monitored, for example by Thin Layer Chromatography (TLC), to determine the point of maximum conversion.

-

Upon reaction completion, the this compound will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting material and soluble impurities.

-

Dry the resulting white to beige powder under vacuum.

Quantitative Data:

While specific yields are not consistently reported in the literature, this method is described as a reliable route to this compound.[1] The yield is dependent on the optimization of reaction conditions such as the concentration of HCl, reaction time, and temperature.

| Parameter | Value/Range | Notes |

| Starting Material | Evodiamine | - |

| Product | This compound | Dihydrate form is often obtained[1] |

| Reagents | HCl-acidified acetone | Concentration of HCl is a key parameter |

| Reported Yield | Not consistently specified | Optimization of reaction conditions is crucial |

Purification of this compound

Achieving high purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound of interest. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.[2][3] For this compound, various crystalline forms, including anhydrates, solvates (e.g., with methanol), and hydrates (dihydrate and trihydrate), can be obtained through recrystallization from different solvent systems.[4]

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol (B129727), ethanol, acetone, and mixtures with water or non-polar co-solvents.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Note: The choice of solvent will influence the resulting crystalline form of the this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (e.g., ≥98%), preparative reverse-phase HPLC (RP-HPLC) is a powerful technique. A two-step protocol involving cation-exchange solid-phase extraction followed by isocratic preparative RP-HPLC has been successfully employed for the gram-scale purification of dehydroevodiamine.[5]

General Preparative RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of the mobile phase components.

-

Column Selection: A C18 stationary phase is commonly used for the separation of alkaloids. The column dimensions will depend on the amount of material to be purified.

-

Mobile Phase: A typical mobile phase for RP-HPLC of alkaloids consists of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact composition and gradient (or isocratic conditions) will need to be optimized.

-

Method Development: It is advisable to first develop the separation method on an analytical scale HPLC system and then scale it up for preparative purification.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Post-Purification Processing: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Purity (Commercial) | ≥98% (HPLC) | As reported by commercial suppliers. |

| Solubility in DMSO | 12.5 mg/mL (requires sonication) | - |

| Solubility in Water | 1.43 mg/mL (requires sonication and warming) | The hydrochloride salt improves aqueous solubility. |

Key Signaling Pathways Modulated by Dehydroevodiamine

Dehydroevodiamine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting research findings.

PI3K/AKT/NF-κB Signaling Pathway

Dehydroevodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, dehydroevodiamine can exert anti-inflammatory and potentially anti-cancer effects.

Caption: Dehydroevodiamine inhibits the PI3K/AKT/NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Dehydroevodiamine has been reported to modulate the MAPK pathway, which may contribute to its anti-inflammatory and neuroprotective effects.

Caption: Dehydroevodiamine modulates the MAPK signaling cascade.

Experimental Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound for research can be summarized in the following workflow.

Caption: Workflow for the synthesis and purification of dehydroevodiamine HCl.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult primary literature for more specific experimental details and to optimize the described protocols for their specific laboratory conditions and purity requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Dehydroevodiamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dehydroevodiamine hydrochloride (DHED-HCl), a quinazoline alkaloid of significant interest for its diverse pharmacological activities. This document outlines detailed methodologies for its preparation from evodiamine, subsequent purification to high purity standards suitable for research purposes, and an exploration of the key signaling pathways it modulates.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the acid-catalyzed dehydrogenation of its precursor, evodiamine.[1] This transformation involves an oxidation reaction that introduces a double bond into the heterocyclic core of the evodiamine molecule.[1]

Experimental Protocol: Acid-Catalyzed Dehydrogenation of Evodiamine

This protocol details the conversion of evodiamine to this compound dihydrate.[1]

Materials:

-

Evodiamine (starting material)

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve evodiamine in acetone.

-

Acidify the solution by adding concentrated hydrochloric acid. The exact concentration of HCl in acetone is a critical parameter that may require optimization, though specific ratios are not consistently reported in publicly available literature.

-

Stir the reaction mixture at room temperature. The reaction time is a key variable and should be monitored, for example by Thin Layer Chromatography (TLC), to determine the point of maximum conversion.

-

Upon reaction completion, the this compound will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting material and soluble impurities.

-

Dry the resulting white to beige powder under vacuum.

Quantitative Data:

While specific yields are not consistently reported in the literature, this method is described as a reliable route to this compound.[1] The yield is dependent on the optimization of reaction conditions such as the concentration of HCl, reaction time, and temperature.

| Parameter | Value/Range | Notes |

| Starting Material | Evodiamine | - |

| Product | This compound | Dihydrate form is often obtained[1] |

| Reagents | HCl-acidified acetone | Concentration of HCl is a key parameter |

| Reported Yield | Not consistently specified | Optimization of reaction conditions is crucial |

Purification of this compound

Achieving high purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound of interest. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.[2][3] For this compound, various crystalline forms, including anhydrates, solvates (e.g., with methanol), and hydrates (dihydrate and trihydrate), can be obtained through recrystallization from different solvent systems.[4]

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol, ethanol, acetone, and mixtures with water or non-polar co-solvents.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Note: The choice of solvent will influence the resulting crystalline form of the this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (e.g., ≥98%), preparative reverse-phase HPLC (RP-HPLC) is a powerful technique. A two-step protocol involving cation-exchange solid-phase extraction followed by isocratic preparative RP-HPLC has been successfully employed for the gram-scale purification of dehydroevodiamine.[5]

General Preparative RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of the mobile phase components.

-

Column Selection: A C18 stationary phase is commonly used for the separation of alkaloids. The column dimensions will depend on the amount of material to be purified.

-

Mobile Phase: A typical mobile phase for RP-HPLC of alkaloids consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact composition and gradient (or isocratic conditions) will need to be optimized.

-

Method Development: It is advisable to first develop the separation method on an analytical scale HPLC system and then scale it up for preparative purification.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Post-Purification Processing: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Purity (Commercial) | ≥98% (HPLC) | As reported by commercial suppliers. |

| Solubility in DMSO | 12.5 mg/mL (requires sonication) | - |

| Solubility in Water | 1.43 mg/mL (requires sonication and warming) | The hydrochloride salt improves aqueous solubility. |

Key Signaling Pathways Modulated by Dehydroevodiamine

Dehydroevodiamine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting research findings.

PI3K/AKT/NF-κB Signaling Pathway

Dehydroevodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, dehydroevodiamine can exert anti-inflammatory and potentially anti-cancer effects.

Caption: Dehydroevodiamine inhibits the PI3K/AKT/NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Dehydroevodiamine has been reported to modulate the MAPK pathway, which may contribute to its anti-inflammatory and neuroprotective effects.

Caption: Dehydroevodiamine modulates the MAPK signaling cascade.

Experimental Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound for research can be summarized in the following workflow.

Caption: Workflow for the synthesis and purification of dehydroevodiamine HCl.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult primary literature for more specific experimental details and to optimize the described protocols for their specific laboratory conditions and purity requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroevodiamine Hydrochloride: A Technical Guide to Biological Activity Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Possessing a pentacyclic structure, DHE has demonstrated neuroprotective, anti-inflammatory, anticancer, and cardiovascular effects in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the core biological activity screening assays for Dehydroevodiamine Hydrochloride (DHE), complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound across various experimental models.

Table 1: Anti-Inflammatory Activity

| Target/Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Concentration-dependent inhibition of IFN-α/LPS-stimulated NO production. | [2] |

| Prostaglandin E2 (PGE2) Secretion | RAW 264.7 Macrophages | 30 µM | Inhibition of LPS-induced PGE2 secretion. | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Adjuvant-Induced Arthritis Rats | Not specified | Significant reduction in serum levels. | [4] |

| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Not specified | Downregulates expression. | [4] |

| Cell Proliferation | Human fibroblast-like synoviocytes (MH7A cells) | Not specified | Inhibited cell proliferation. | [5] |

Table 2: Neuroprotective Activity

| Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 37.8 µM | Potent inhibition of AChE. | [2] |

| Cell Viability | Primary Cortical Neurons (Aβ-induced toxicity) | Not specified | Reduced neurotoxicity. | [6] |

| Reactive Oxygen Species (ROS) Production | Primary Cortical Neurons (Aβ-induced) | Not specified | Reduced production of Aβ-induced ROS. | [6] |

| Intracellular Calcium Levels | Primary Cortical Neurons | 10 µM | Decreased intracellular calcium levels. | [7] |

| Passive Avoidance Test | Amyloid-β (25-35)-induced amnesic mice | 1.5 mg/kg | Increased latency to step-through. | [3] |

| Water Maze Test | Scopolamine-induced amnesic rats | 10 mg/kg, p.o. | Ameliorated spatial memory impairment. | [6][7] |

| β-secretase Inhibition | In vitro | IC50: 40.96 µM | Competitive inhibitor of β-secretase. | [8] |

Table 3: Cardiovascular Activity

| Target/Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Mean Arterial Blood Pressure (MAP) | Rats | 10 mg/kg | ~30% decrease in MAP. | [3] |

| Blood Pressure and Heart Rate | Anesthetized Rats | Cumulative dose of 22.5mg/kg/30min | Significant decrease in blood pressure and heart rate. | |

| Cardiac Contractility | Electrically-stimulated primary human atrial trabeculae | 0.1-0.3 µM | Reduced upstroke velocity, action potential amplitude, and contractile force. | [3] |

| hERG Channel (IKr) Inhibition | Human embryonic kidney cells | IC50: 253.2 ± 26.3 nM | Potent inhibition of the hERG channel. | [9] |

| Action Potential Duration (APD) | Dog ventricular cardiomyocytes | 0.01, 0.1, 1, 10 µM | Dose-dependent prolongation of APD and induction of early afterdepolarizations. | [9] |

| Cell Viability | H9c2 Cardiomyocytes (Doxorubicin-induced injury) | 10, 50 µM | Enhanced cardiomyocyte viability and decreased LDH release. | [10] |

Table 4: Anticancer Activity

| Target/Assay | Cell Line | Concentration | Observed Effect | Citation |

| Glucose Metabolism | Hepatoma cells | Not specified | Reduced glucose uptake and lactic acid production. | [1] |

| Apoptosis | Huh-7 and PLC cells | Not specified | Promotes apoptosis. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]

-

Cell Culture: Plate neuronal cells (e.g., HT22), cancer cell lines (e.g., MH7A), or cardiomyocytes (e.g., H9c2) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]

-

Treatment: Pre-treat the cells with varying concentrations of DHE for a specified period (e.g., 2 hours) before inducing toxicity or for the desired experimental duration.[11]

-

Induction of Cytotoxicity (if applicable): Introduce the cytotoxic agent (e.g., glutamate (B1630785), amyloid-β, doxorubicin) and incubate for the designated time.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Express the results as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging (Fura-2 AM Staining)

This method measures changes in intracellular calcium concentrations.[11]

-

Cell Culture: Grow neurons on glass coverslips suitable for microscopy.[11]

-

Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[11]

-

Washing: Wash the cells with fresh buffer to remove excess dye.[11]

-

Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[11]

-

Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[11]

-

Stimulation: Perfuse the cells with a solution containing a stimulant like glutamate or NMDA to induce calcium influx.[11]

-

Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[11]

-

Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[11]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with DHE and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection: Detect the protein bands using a chemiluminescence detection system.[12]

In Vivo Scopolamine-Induced Amnesia Model in Rats

This model is used to assess the anti-amnesic effects of compounds.[13]

-

Animals: Male Wistar rats are commonly used.[13]

-

Behavioral Training: Train the rats in a water maze for 5 consecutive days (2 trials per day).[13]

-

Induction of Amnesia: Administer a single intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg).[13]

-

DHE Administration: 30 minutes after the scopolamine injection, administer a single oral dose of DHE (10 mg/kg), typically suspended in 0.3% carboxymethylcellulose (CMC).[13]

-

Behavioral Testing: Assess spatial memory in the water maze at various time points (e.g., 1, 4, and 24 hours) post-scopolamine administration.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Anti-inflammatory signaling pathways modulated by DHE.

Caption: Neuroprotective signaling pathways influenced by DHE.

Caption: Cardioprotective NRG1/ErbB signaling pathway of DHE.

Caption: Experimental workflow for in vitro screening of DHE.

Conclusion

This compound exhibits a compelling and diverse pharmacological profile, with potent activities across multiple biological systems. The screening assays and methodologies detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential. The multi-target nature of DHE, particularly its influence on key signaling pathways such as NF-κB, PI3K/AKT, and NRG1/ErbB, underscores its promise as a lead compound for the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. However, the significant activity of DHE as a hERG channel blocker, which poses a proarrhythmic risk, is a critical consideration for future drug development and necessitates careful evaluation in all research endeavors.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Dehydroevodiamine Hydrochloride: A Technical Guide to Biological Activity Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Possessing a pentacyclic structure, DHE has demonstrated neuroprotective, anti-inflammatory, anticancer, and cardiovascular effects in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the core biological activity screening assays for Dehydroevodiamine Hydrochloride (DHE), complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound across various experimental models.

Table 1: Anti-Inflammatory Activity

| Target/Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Concentration-dependent inhibition of IFN-α/LPS-stimulated NO production. | [2] |

| Prostaglandin E2 (PGE2) Secretion | RAW 264.7 Macrophages | 30 µM | Inhibition of LPS-induced PGE2 secretion. | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Adjuvant-Induced Arthritis Rats | Not specified | Significant reduction in serum levels. | [4] |

| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Not specified | Downregulates expression. | [4] |

| Cell Proliferation | Human fibroblast-like synoviocytes (MH7A cells) | Not specified | Inhibited cell proliferation. | [5] |

Table 2: Neuroprotective Activity

| Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 37.8 µM | Potent inhibition of AChE. | [2] |

| Cell Viability | Primary Cortical Neurons (Aβ-induced toxicity) | Not specified | Reduced neurotoxicity. | [6] |

| Reactive Oxygen Species (ROS) Production | Primary Cortical Neurons (Aβ-induced) | Not specified | Reduced production of Aβ-induced ROS. | [6] |

| Intracellular Calcium Levels | Primary Cortical Neurons | 10 µM | Decreased intracellular calcium levels. | [7] |

| Passive Avoidance Test | Amyloid-β (25-35)-induced amnesic mice | 1.5 mg/kg | Increased latency to step-through. | [3] |

| Water Maze Test | Scopolamine-induced amnesic rats | 10 mg/kg, p.o. | Ameliorated spatial memory impairment. | [6][7] |

| β-secretase Inhibition | In vitro | IC50: 40.96 µM | Competitive inhibitor of β-secretase. | [8] |

Table 3: Cardiovascular Activity

| Target/Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Mean Arterial Blood Pressure (MAP) | Rats | 10 mg/kg | ~30% decrease in MAP. | [3] |

| Blood Pressure and Heart Rate | Anesthetized Rats | Cumulative dose of 22.5mg/kg/30min | Significant decrease in blood pressure and heart rate. | |

| Cardiac Contractility | Electrically-stimulated primary human atrial trabeculae | 0.1-0.3 µM | Reduced upstroke velocity, action potential amplitude, and contractile force. | [3] |

| hERG Channel (IKr) Inhibition | Human embryonic kidney cells | IC50: 253.2 ± 26.3 nM | Potent inhibition of the hERG channel. | [9] |

| Action Potential Duration (APD) | Dog ventricular cardiomyocytes | 0.01, 0.1, 1, 10 µM | Dose-dependent prolongation of APD and induction of early afterdepolarizations. | [9] |

| Cell Viability | H9c2 Cardiomyocytes (Doxorubicin-induced injury) | 10, 50 µM | Enhanced cardiomyocyte viability and decreased LDH release. | [10] |

Table 4: Anticancer Activity

| Target/Assay | Cell Line | Concentration | Observed Effect | Citation |

| Glucose Metabolism | Hepatoma cells | Not specified | Reduced glucose uptake and lactic acid production. | [1] |

| Apoptosis | Huh-7 and PLC cells | Not specified | Promotes apoptosis. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]

-

Cell Culture: Plate neuronal cells (e.g., HT22), cancer cell lines (e.g., MH7A), or cardiomyocytes (e.g., H9c2) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]

-

Treatment: Pre-treat the cells with varying concentrations of DHE for a specified period (e.g., 2 hours) before inducing toxicity or for the desired experimental duration.[11]

-

Induction of Cytotoxicity (if applicable): Introduce the cytotoxic agent (e.g., glutamate, amyloid-β, doxorubicin) and incubate for the designated time.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Express the results as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging (Fura-2 AM Staining)

This method measures changes in intracellular calcium concentrations.[11]

-

Cell Culture: Grow neurons on glass coverslips suitable for microscopy.[11]

-

Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[11]

-

Washing: Wash the cells with fresh buffer to remove excess dye.[11]

-

Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[11]

-

Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[11]

-

Stimulation: Perfuse the cells with a solution containing a stimulant like glutamate or NMDA to induce calcium influx.[11]

-

Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[11]

-

Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[11]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with DHE and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection: Detect the protein bands using a chemiluminescence detection system.[12]

In Vivo Scopolamine-Induced Amnesia Model in Rats

This model is used to assess the anti-amnesic effects of compounds.[13]

-

Animals: Male Wistar rats are commonly used.[13]

-

Behavioral Training: Train the rats in a water maze for 5 consecutive days (2 trials per day).[13]

-

Induction of Amnesia: Administer a single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).[13]

-

DHE Administration: 30 minutes after the scopolamine injection, administer a single oral dose of DHE (10 mg/kg), typically suspended in 0.3% carboxymethylcellulose (CMC).[13]

-

Behavioral Testing: Assess spatial memory in the water maze at various time points (e.g., 1, 4, and 24 hours) post-scopolamine administration.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Anti-inflammatory signaling pathways modulated by DHE.

Caption: Neuroprotective signaling pathways influenced by DHE.

Caption: Cardioprotective NRG1/ErbB signaling pathway of DHE.

Caption: Experimental workflow for in vitro screening of DHE.

Conclusion

This compound exhibits a compelling and diverse pharmacological profile, with potent activities across multiple biological systems. The screening assays and methodologies detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential. The multi-target nature of DHE, particularly its influence on key signaling pathways such as NF-κB, PI3K/AKT, and NRG1/ErbB, underscores its promise as a lead compound for the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. However, the significant activity of DHE as a hERG channel blocker, which poses a proarrhythmic risk, is a critical consideration for future drug development and necessitates careful evaluation in all research endeavors.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Pharmacological Profile of Dehydroevodiamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid extracted from the traditional Chinese medicine Evodiae Fructus, and its hydrochloride salt (DHED), have emerged as compounds of significant scientific interest due to their broad spectrum of pharmacological activities.[1] As a primary bioactive component of its plant source, DHED has been investigated for its therapeutic potential in a variety of diseases, with modern research confirming its neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Dehydroevodiamine Hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and toxicological properties, with detailed data presentation and experimental methodologies for a scientific audience.

Physicochemical Properties

Dehydroevodiamine is a pentacyclic compound with an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system.[1] The hydrochloride salt is often used to improve solubility for research purposes.

| Property | Value |

| IUPAC Name | 21-methyl-3,13,21- triazapentacyclo[11.8.0.02,10. 04,9.015,20]henicosa-. 1,3,5,7,9,15,17,19-octaen-14- one |

| Molecular Formula | C₁₉H₁₅N₃O · HCl |

| Molecular Weight | 337.80 g/mol [2] |

| CAS Number | 111664-82-5[2] |

| Appearance | White to yellow crystalline powder[1][3] |

| Solubility | Soluble in DMSO, methanol, and ethanol[1] |

Pharmacodynamics and Mechanism of Action

This compound exhibits its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.

Central Nervous System Effects

DHED has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, through a multi-faceted mechanism of action.[1][3]

-

Acetylcholinesterase (AChE) Inhibition: DHED is a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][5] By inhibiting AChE, DHED increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

-

Neuroprotection: The compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress in primary cortical neurons.[2]

| Target | Inhibition/Activity | IC50 Value | Ki Value | Assay System |

| Acetylcholinesterase (AChE) | Non-competitive inhibition | 37.8 µM[3][4] | 4.25 µM (in silico)[3] | In vitro enzyme assay |

Anti-Inflammatory Effects

DHED demonstrates potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

-

Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[1]

-

Modulation of Pro-inflammatory Cytokines: It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1]

-

Signaling Pathway Modulation: The anti-inflammatory effects of DHED are mediated through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[1][3] Recent studies have also highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway, directly targeting AKT1.[6]

Cardiovascular Effects

DHED exerts significant effects on the cardiovascular system, which present both therapeutic potential and safety concerns.

-

Vasodilation: Dehydroevodiamine has been reported to have vasodilatory effects.[3]

-

hERG Channel Inhibition: A primary concern with DHED is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] This inhibition can lead to QT interval prolongation and an increased risk of Torsade de Pointes, a life-threatening cardiac arrhythmia.[3]

| Target | Inhibition/Activity | IC50 Value | Assay System |

| hERG (IKr) Channel | Blockade | 253.2 ± 26.3 nM[3] | Patch clamp on HEK cells |

Anticancer Effects

Emerging evidence suggests that DHED and related compounds possess antitumor properties. While specific IC50 values for DHED against a wide range of cancer cell lines are not extensively reported, studies on the related compound evodiamine (B1670323) provide insights into the potential anticancer activity. Evodiamine has been shown to inhibit the proliferation of various cancer cell lines, including liver and lung cancer cells, with IC50 values in the low micromolar range. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation.[1]

Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of Dehydroevodiamine has been primarily studied in rodents.

| Parameter | Species | Dose | Value |

| Oral Bioavailability | Rat | 100 and 500 mg/kg | ~15.35%[6] |

| Cmax (Oral) | Mouse | 80 mg/kg | 12.8 ± 2.39 µg/mL[1][3] |

| Cmax (Oral) | Rat | 2 g/kg (extract) | 8.25 ng/mL[3] |

| Tmax (Oral) | Rat | - | < 1 hour[3] |

| Plasma Protein Binding | Rat | - | 65.6 ± 6.5%[6] |

| Terminal Elimination Half-life (IV) | Rat | 2.5 mg/kg | 91.8 ± 16.6 min[7] |

| Terminal Elimination Half-life (IV) | Rat | 5 mg/kg | 78.7 ± 11.9 min[7] |

| Volume of Distribution (IV) | Rat | 2.5 mg/kg | 1584.9 mL[7] |

| Volume of Distribution (IV) | Rat | 5 mg/kg | 1580.6 mL[7] |

| Metabolism | Rat | - | Primarily through hydroxylation and subsequent glucuronidation or sulfation.[6] |

| Excretion | Rat | 500 mg/kg (oral) | ~6% in feces and ~0.5% in urine as unchanged drug.[6] |

-

Distribution: DHE exhibits good permeability across the blood-brain barrier.[3]

-

Elimination: Metabolism is the primary route of elimination, with renal and fecal excretion of the unchanged drug being low.[6]

Toxicology and Safety

The primary safety concern for this compound is its potential for cardiotoxicity due to its potent inhibition of the hERG channel, which can lead to QT prolongation and Torsade de Pointes.[3] In vivo studies in dogs and rabbits have demonstrated these proarrhythmic effects.[3] While significant hepatotoxicity has not been reported, there is some evidence that DHE may impair bile acid homeostasis.[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the enzymatic activity of AChE.

-

Reagents: Acetylcholinesterase (AChE) solution, this compound (DHED) solutions of varying concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATCI), Phosphate (B84403) buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, combine the phosphate buffer, DTNB solution, and AChE enzyme solution.

-

Add different concentrations of DHED to the wells. Control wells should contain the vehicle.

-

Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each DHED concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Inflammatory Activity in MH7A Cells

This protocol assesses the anti-inflammatory effects of DHED on human fibroblast-like synoviocytes (MH7A).

-

Cell Culture: Culture MH7A cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein). Induce inflammation with TNF-α (e.g., 10 ng/mL) and co-treat with various concentrations of DHED (e.g., 5, 10, 20 µM) for 24 hours.

-

Endpoints:

-

Cell Viability (MTT Assay): Assess cell viability to exclude cytotoxic effects.

-

Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs).

-

Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways (e.g., p-p38, p-ERK, p-p65).

-

Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-1β, IL-6) using ELISA kits.

-

hERG Potassium Channel Assay (Automated Patch Clamp)

This electrophysiological assay directly measures the effect of DHED on hERG channel currents.

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Procedure:

-

Utilize an automated patch-clamp system.

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit hERG currents.

-

Perfuse the cells with vehicle control followed by increasing concentrations of DHED.

-

Record the hERG channel current at each concentration.

-

-

Data Analysis: Measure the reduction in the hERG current amplitude at each DHED concentration compared to the control. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Conclusion

This compound is a multi-target alkaloid with a compelling and diverse pharmacological profile. Its potent activities as a non-competitive acetylcholinesterase inhibitor, a modulator of key inflammatory signaling pathways (NF-κB, MAPK, and PI3K/Akt), and a vasodilator highlight its therapeutic potential for complex diseases such as Alzheimer's disease and various inflammatory disorders. However, the significant proarrhythmic risk associated with its potent hERG channel blockade presents a critical challenge for its clinical development. Further research is warranted to explore strategies to mitigate this cardiotoxicity while preserving its beneficial pharmacological effects, potentially through medicinal chemistry efforts to develop safer analogues. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this promising natural product.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Dehydroevodiamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodiae Fructus, and its hydrochloride salt (DHED), have emerged as compounds of significant scientific interest due to their broad spectrum of pharmacological activities.[1] As a primary bioactive component of its plant source, DHED has been investigated for its therapeutic potential in a variety of diseases, with modern research confirming its neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Dehydroevodiamine Hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and toxicological properties, with detailed data presentation and experimental methodologies for a scientific audience.

Physicochemical Properties

Dehydroevodiamine is a pentacyclic compound with an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system.[1] The hydrochloride salt is often used to improve solubility for research purposes.

| Property | Value |

| IUPAC Name | 21-methyl-3,13,21- triazapentacyclo[11.8.0.02,10. 04,9.015,20]henicosa-. 1,3,5,7,9,15,17,19-octaen-14- one |

| Molecular Formula | C₁₉H₁₅N₃O · HCl |

| Molecular Weight | 337.80 g/mol [2] |

| CAS Number | 111664-82-5[2] |

| Appearance | White to yellow crystalline powder[1][3] |

| Solubility | Soluble in DMSO, methanol, and ethanol[1] |

Pharmacodynamics and Mechanism of Action

This compound exhibits its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.

Central Nervous System Effects

DHED has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, through a multi-faceted mechanism of action.[1][3]

-

Acetylcholinesterase (AChE) Inhibition: DHED is a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, DHED increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

-

Neuroprotection: The compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress in primary cortical neurons.[2]

| Target | Inhibition/Activity | IC50 Value | Ki Value | Assay System |

| Acetylcholinesterase (AChE) | Non-competitive inhibition | 37.8 µM[3][4] | 4.25 µM (in silico)[3] | In vitro enzyme assay |

Anti-Inflammatory Effects

DHED demonstrates potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

-

Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[1]

-

Modulation of Pro-inflammatory Cytokines: It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1]

-

Signaling Pathway Modulation: The anti-inflammatory effects of DHED are mediated through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[1][3] Recent studies have also highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway, directly targeting AKT1.[6]

Cardiovascular Effects

DHED exerts significant effects on the cardiovascular system, which present both therapeutic potential and safety concerns.

-

Vasodilation: Dehydroevodiamine has been reported to have vasodilatory effects.[3]

-

hERG Channel Inhibition: A primary concern with DHED is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] This inhibition can lead to QT interval prolongation and an increased risk of Torsade de Pointes, a life-threatening cardiac arrhythmia.[3]

| Target | Inhibition/Activity | IC50 Value | Assay System |

| hERG (IKr) Channel | Blockade | 253.2 ± 26.3 nM[3] | Patch clamp on HEK cells |

Anticancer Effects

Emerging evidence suggests that DHED and related compounds possess antitumor properties. While specific IC50 values for DHED against a wide range of cancer cell lines are not extensively reported, studies on the related compound evodiamine provide insights into the potential anticancer activity. Evodiamine has been shown to inhibit the proliferation of various cancer cell lines, including liver and lung cancer cells, with IC50 values in the low micromolar range. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation.[1]

Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of Dehydroevodiamine has been primarily studied in rodents.

| Parameter | Species | Dose | Value |

| Oral Bioavailability | Rat | 100 and 500 mg/kg | ~15.35%[6] |

| Cmax (Oral) | Mouse | 80 mg/kg | 12.8 ± 2.39 µg/mL[1][3] |

| Cmax (Oral) | Rat | 2 g/kg (extract) | 8.25 ng/mL[3] |

| Tmax (Oral) | Rat | - | < 1 hour[3] |

| Plasma Protein Binding | Rat | - | 65.6 ± 6.5%[6] |

| Terminal Elimination Half-life (IV) | Rat | 2.5 mg/kg | 91.8 ± 16.6 min[7] |

| Terminal Elimination Half-life (IV) | Rat | 5 mg/kg | 78.7 ± 11.9 min[7] |

| Volume of Distribution (IV) | Rat | 2.5 mg/kg | 1584.9 mL[7] |

| Volume of Distribution (IV) | Rat | 5 mg/kg | 1580.6 mL[7] |

| Metabolism | Rat | - | Primarily through hydroxylation and subsequent glucuronidation or sulfation.[6] |

| Excretion | Rat | 500 mg/kg (oral) | ~6% in feces and ~0.5% in urine as unchanged drug.[6] |

-

Distribution: DHE exhibits good permeability across the blood-brain barrier.[3]

-

Elimination: Metabolism is the primary route of elimination, with renal and fecal excretion of the unchanged drug being low.[6]

Toxicology and Safety

The primary safety concern for this compound is its potential for cardiotoxicity due to its potent inhibition of the hERG channel, which can lead to QT prolongation and Torsade de Pointes.[3] In vivo studies in dogs and rabbits have demonstrated these proarrhythmic effects.[3] While significant hepatotoxicity has not been reported, there is some evidence that DHE may impair bile acid homeostasis.[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the enzymatic activity of AChE.

-

Reagents: Acetylcholinesterase (AChE) solution, this compound (DHED) solutions of varying concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATCI), Phosphate buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, combine the phosphate buffer, DTNB solution, and AChE enzyme solution.

-

Add different concentrations of DHED to the wells. Control wells should contain the vehicle.

-

Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each DHED concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Inflammatory Activity in MH7A Cells

This protocol assesses the anti-inflammatory effects of DHED on human fibroblast-like synoviocytes (MH7A).

-

Cell Culture: Culture MH7A cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein). Induce inflammation with TNF-α (e.g., 10 ng/mL) and co-treat with various concentrations of DHED (e.g., 5, 10, 20 µM) for 24 hours.

-

Endpoints:

-

Cell Viability (MTT Assay): Assess cell viability to exclude cytotoxic effects.

-

Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs).

-

Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways (e.g., p-p38, p-ERK, p-p65).

-

Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-1β, IL-6) using ELISA kits.

-

hERG Potassium Channel Assay (Automated Patch Clamp)

This electrophysiological assay directly measures the effect of DHED on hERG channel currents.

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Procedure:

-

Utilize an automated patch-clamp system.

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit hERG currents.

-

Perfuse the cells with vehicle control followed by increasing concentrations of DHED.

-

Record the hERG channel current at each concentration.

-

-

Data Analysis: Measure the reduction in the hERG current amplitude at each DHED concentration compared to the control. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Conclusion

This compound is a multi-target alkaloid with a compelling and diverse pharmacological profile. Its potent activities as a non-competitive acetylcholinesterase inhibitor, a modulator of key inflammatory signaling pathways (NF-κB, MAPK, and PI3K/Akt), and a vasodilator highlight its therapeutic potential for complex diseases such as Alzheimer's disease and various inflammatory disorders. However, the significant proarrhythmic risk associated with its potent hERG channel blockade presents a critical challenge for its clinical development. Further research is warranted to explore strategies to mitigate this cardiotoxicity while preserving its beneficial pharmacological effects, potentially through medicinal chemistry efforts to develop safer analogues. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this promising natural product.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dehydroevodiamine Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, and its hydrochloride salt (DHED), have emerged as compelling multi-target therapeutic candidates.[1] Extensive research has illuminated its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the target identification and validation studies of Dehydroevodiamine Hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from in vitro and in silico studies.

| Target/Assay | Parameter | Value | Organism/System | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][2][3] |

| Acetylcholinesterase (AChE) Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |

| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | |

| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries |

Note: IC₅₀ and Ki values can vary between studies due to different experimental conditions.

While comprehensive IC₅₀ data for this compound against a wide range of cancer cell lines is still emerging, studies on the related compound, evodiamine (B1670323), provide insights into its potential anticancer activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 |

| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 |

| Evodiamine Derivative (2-16) | HCT-5 | Colon Cancer | 1-2 |

| Evodiamine Derivative (2-16) | SF-268 | Glioblastoma | 1-2 |

Data for evodiamine derivatives are presented to indicate the potential of this chemical scaffold.[4] Further studies are required to determine the specific IC₅₀ values for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and neurodegeneration.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

DHED has been shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway in regulating the inflammatory response.[5] By targeting components of this pathway, DHED can suppress the production of pro-inflammatory cytokines and mediators. Recent studies have identified AKT1 as a direct target of DHE in the context of ulcerative colitis.

Modulation of the MAPK Signaling Pathway

DHED also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.

-

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

This compound (DHED) solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add different concentrations of the DHED solution to the respective wells. Control wells should contain the solvent used to dissolve DHED.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DHED concentration compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Signaling Pathways (NF-κB, PI3K/AKT, MAPK)

This protocol is used to quantify the levels of total and phosphorylated proteins in the respective signaling pathways.

-

Materials:

-

Cell or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

References

- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dehydroevodiamine Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, and its hydrochloride salt (DHED), have emerged as compelling multi-target therapeutic candidates.[1] Extensive research has illuminated its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the target identification and validation studies of Dehydroevodiamine Hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from in vitro and in silico studies.

| Target/Assay | Parameter | Value | Organism/System | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][2][3] |

| Acetylcholinesterase (AChE) Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |

| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | |

| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries |

Note: IC₅₀ and Ki values can vary between studies due to different experimental conditions.

While comprehensive IC₅₀ data for this compound against a wide range of cancer cell lines is still emerging, studies on the related compound, evodiamine, provide insights into its potential anticancer activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 |

| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 |

| Evodiamine Derivative (2-16) | HCT-5 | Colon Cancer | 1-2 |

| Evodiamine Derivative (2-16) | SF-268 | Glioblastoma | 1-2 |

Data for evodiamine derivatives are presented to indicate the potential of this chemical scaffold.[4] Further studies are required to determine the specific IC₅₀ values for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and neurodegeneration.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

DHED has been shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway in regulating the inflammatory response.[5] By targeting components of this pathway, DHED can suppress the production of pro-inflammatory cytokines and mediators. Recent studies have identified AKT1 as a direct target of DHE in the context of ulcerative colitis.

Modulation of the MAPK Signaling Pathway

DHED also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.

-

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

This compound (DHED) solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add different concentrations of the DHED solution to the respective wells. Control wells should contain the solvent used to dissolve DHED.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DHED concentration compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Signaling Pathways (NF-κB, PI3K/AKT, MAPK)

This protocol is used to quantify the levels of total and phosphorylated proteins in the respective signaling pathways.

-

Materials:

-

Cell or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-